molecular formula C33H40O20 B14086446 Flavovilloside

Flavovilloside

Cat. No.: B14086446
M. Wt: 756.7 g/mol
InChI Key: MNIDWWPXTZZMMY-FPMVPXBLSA-N
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Description

Flavovilloside is a naturally occurring flavonoid glycoside found in various plants. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered attention for its potential therapeutic applications and its role in plant defense mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of flavovilloside typically involves the glycosylation of a flavonoid aglycone. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation uses glycosyltransferases to transfer a sugar moiety to the flavonoid, while chemical glycosylation involves the use of glycosyl donors and catalysts under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound often relies on the extraction from plant sources. This involves the use of solvents to extract the compound from plant material, followed by purification processes such as chromatography. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

Flavovilloside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavonoid.

    Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

Scientific Research Applications

    Chemistry: Flavovilloside is used as a model compound in studies of glycosylation and flavonoid chemistry.

    Biology: It has been shown to exhibit antioxidant and anti-inflammatory properties, making it a subject of interest in studies of cellular protection and inflammation.

    Medicine: this compound has potential therapeutic applications in the treatment of diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: The compound is used in the development of natural health products and dietary supplements due to its beneficial health effects.

Mechanism of Action

The mechanism of action of flavovilloside involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: this compound scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.

    Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation through the downregulation of cyclins and cyclin-dependent kinases.

Comparison with Similar Compounds

Flavovilloside is unique among flavonoid glycosides due to its specific glycosylation pattern and biological activities. Similar compounds include:

    Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Rutin: A glycoside of quercetin with additional vascular protective effects.

This compound stands out due to its distinct glycosylation, which can influence its solubility, stability, and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C33H40O20

Molecular Weight

756.7 g/mol

IUPAC Name

3-[6-[[(2R,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C33H40O20/c1-9-19(38)23(42)25(44)32(49-9)52-29-20(39)10(2)48-31(27(29)46)47-8-17-21(40)24(43)26(45)33(51-17)53-30-22(41)18-15(37)6-12(34)7-16(18)50-28(30)11-3-4-13(35)14(36)5-11/h3-7,9-10,17,19-21,23-27,29,31-40,42-46H,8H2,1-2H3/t9-,10-,17?,19-,20-,21?,23+,24?,25+,26?,27+,29+,31+,32-,33?/m0/s1

InChI Key

MNIDWWPXTZZMMY-FPMVPXBLSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@@H]2O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O

Origin of Product

United States

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